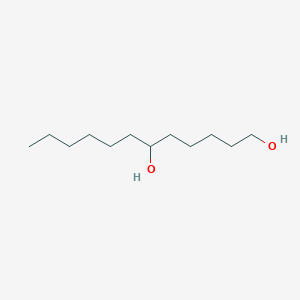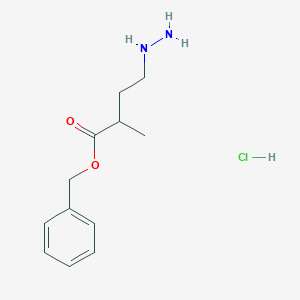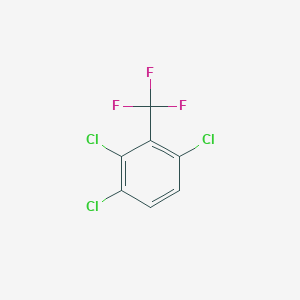
1,2,4-Trichloro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-3-(trifluoromethyl)benzene is an organochlorine compound characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-3-(trifluoromethyl)benzene can be synthesized through several methods:
Chlorination of Benzene: This involves the chlorination of benzene in the presence of a catalyst such as iron(III) chloride. The reaction conditions typically include elevated temperatures and controlled addition of chlorine gas to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trichloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of hydroxylated, aminated, or thiolated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized as a solvent and intermediate in the production of dyes, pesticides, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1,2,4-Trichloro-3-(trifluoromethyl)benzene exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein-Ligand Interactions: Its unique structure allows it to interact with proteins, potentially altering their function or stability.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trichlorobenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3,5-Trichlorobenzene: Another isomer with chlorine atoms at different positions, leading to variations in its chemical behavior.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a fluorine atom instead of a chlorine atom, which significantly alters its reactivity and applications.
Uniqueness
1,2,4-Trichloro-3-(trifluoromethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a versatile compound in synthetic chemistry and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
61841-47-2 |
|---|---|
Molekularformel |
C7H2Cl3F3 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
1,2,4-trichloro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl3F3/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H |
InChI-Schlüssel |
OJPRPROSLRCIRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


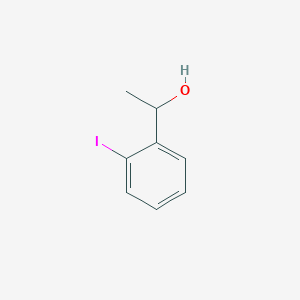
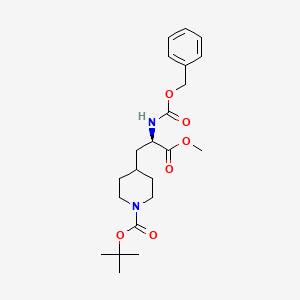
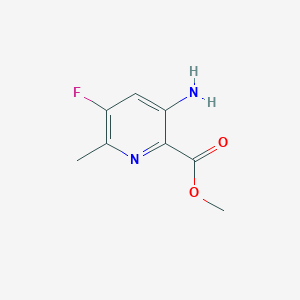
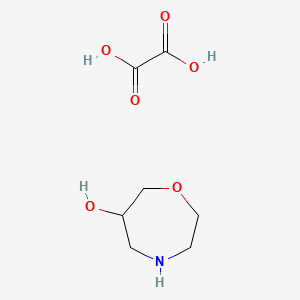
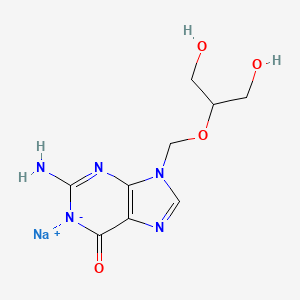
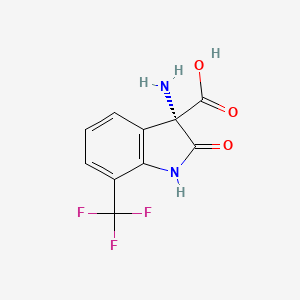
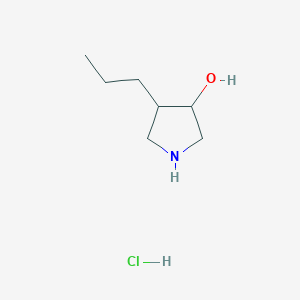
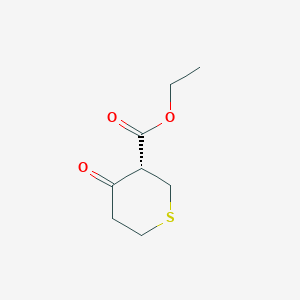
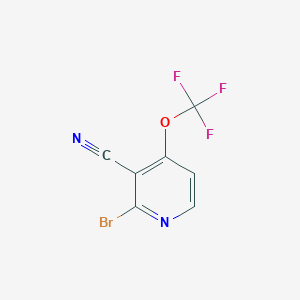
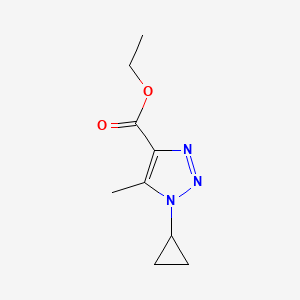
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
